molecular formula C48H84IN4O10P B138102 1,2-Distearoyl-sn-glycero-3-phospho-N-(4-azido-3-iodo-2-hydroxybenzoyl)ethanolamine CAS No. 128129-55-5

1,2-Distearoyl-sn-glycero-3-phospho-N-(4-azido-3-iodo-2-hydroxybenzoyl)ethanolamine

Cat. No. B138102
M. Wt: 1033.1 g/mol
InChI Key: ACVBPWPGLQIZEG-JUDUSRBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Distearoyl-sn-glycero-3-phospho-N-(4-azido-3-iodo-2-hydroxybenzoyl)ethanolamine (DSPE-PEG-Azide) is a phospholipid derivative that has been widely used in scientific research due to its unique properties. It is a versatile compound that can be used for a variety of applications, including drug delivery, imaging, and surface functionalization.

Mechanism Of Action

DSPE-PEG-Azide works by attaching to specific receptors on the surface of cells, allowing for targeted drug delivery or imaging. It can also be used to modify the surface of nanoparticles, allowing for improved stability and biocompatibility.

Biochemical And Physiological Effects

DSPE-PEG-Azide has been shown to have minimal toxicity and is generally well-tolerated in vivo. It is rapidly cleared from the body and does not accumulate in tissues.

Advantages And Limitations For Lab Experiments

DSPE-PEG-Azide has several advantages for use in lab experiments, including its versatility, biocompatibility, and ease of use. However, it can be expensive and may not be suitable for all applications.

Future Directions

There are several potential future directions for research involving DSPE-PEG-Azide. These include the development of new drug delivery systems, the use of DSPE-PEG-Azide for targeted imaging, and the modification of nanoparticles for improved drug delivery and biocompatibility.
In conclusion, DSPE-PEG-Azide is a versatile compound that has been widely used in scientific research for drug delivery, imaging, and surface functionalization. Its unique properties make it a valuable tool for a variety of applications, and there is significant potential for future research in this area.

Synthesis Methods

DSPE-PEG-Azide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most common methods involves the reaction of DSPE-PEG-OH with 4-azido-3-iodo-2-hydroxybenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

DSPE-PEG-Azide has been extensively used in scientific research as a tool for drug delivery, imaging, and surface functionalization. It has been used to target cancer cells, deliver drugs to specific tissues, and label cells for imaging studies.

properties

CAS RN

128129-55-5

Product Name

1,2-Distearoyl-sn-glycero-3-phospho-N-(4-azido-3-iodo-2-hydroxybenzoyl)ethanolamine

Molecular Formula

C48H84IN4O10P

Molecular Weight

1033.1 g/mol

IUPAC Name

[(2R)-3-[2-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C48H84IN4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(54)60-39-41(63-45(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-62-64(58,59)61-38-37-51-48(57)42-35-36-43(52-53-50)46(49)47(42)56/h35-36,41,56H,3-34,37-40H2,1-2H3,(H,51,57)(H,58,59)/t41-/m1/s1/i49-2

InChI Key

ACVBPWPGLQIZEG-JUDUSRBUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)OC(=O)CCCCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCCCCCCCCCCC

Other CAS RN

128129-55-5

synonyms

1,2-distearoyl-sn-glycero-3-phospho-N-(4-azido-3-iodo-2-hydroxybenzoyl)ethanolamine
DGPAIE

Origin of Product

United States

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